molecular formula C10H15BrN2O B1441044 4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol CAS No. 1220030-00-1

4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol

Cat. No.: B1441044
CAS No.: 1220030-00-1
M. Wt: 259.14 g/mol
InChI Key: CCEBWYRGPPNOMG-UHFFFAOYSA-N
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Description

4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol is a chemical compound that features a pyridine ring substituted with a bromine atom and a methyl group, as well as an amino group linked to a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-4-methyl-2-pyridinylamine. This can be achieved through a bromination reaction of 4-methyl-2-pyridinamine using bromine or a brominating agent under controlled conditions.

    Coupling Reaction: The 5-bromo-4-methyl-2-pyridinylamine is then coupled with 2-butanol through an amination reaction. This step often requires a catalyst, such as palladium, and a base to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine atom, resulting in a dehalogenated product.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanone.

    Reduction: Formation of 4-[(4-methyl-2-pyridinyl)amino]-2-butanol.

    Substitution: Formation of 4-[(5-azido-4-methyl-2-pyridinyl)amino]-2-butanol or 4-[(5-thio-4-methyl-2-pyridinyl)amino]-2-butanol.

Scientific Research Applications

4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Bromo-2-pyridinyl)amino]-2-butanol
  • 4-[(4-Methyl-2-pyridinyl)amino]-2-butanol
  • 4-[(5-Chloro-4-methyl-2-pyridinyl)amino]-2-butanol

Uniqueness

4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol is unique due to the presence of both a bromine atom and a methyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct profile that can be exploited in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[(5-bromo-4-methylpyridin-2-yl)amino]butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-7-5-10(13-6-9(7)11)12-4-3-8(2)14/h5-6,8,14H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEBWYRGPPNOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)NCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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